1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of aniline derivatives with isocyanates. One common method includes the reaction of 2-(trifluoromethyl)phenyl isocyanate with aniline under controlled conditions to yield the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the phenyl rings, leading to different substituted urea compounds.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl rings.
Scientific Research Applications
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
- 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Comparison: Compared to its analogs, 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact its chemical reactivity, biological activity, and overall stability. For example, the 2-position trifluoromethyl group may confer different steric and electronic effects compared to the 3-position, leading to variations in how the compound interacts with molecular targets .
Properties
IUPAC Name |
1-phenyl-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQRZAREDAWPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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